2-(1-Methylpiperidin-2-yl)acetic acid
Overview
Description
“2-(1-Methylpiperidin-2-yl)acetic acid” is a chemical compound with the CAS Number: 60979-27-3 . It is also known as “(1-methyl-2-piperidinyl)acetic acid hydrochloride” and has a molecular weight of 193.67 . The compound is typically stored at room temperature and comes in the form of a powder .
Synthesis Analysis
Piperidines, which include “2-(1-Methylpiperidin-2-yl)acetic acid”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of “2-(1-Methylpiperidin-2-yl)acetic acid” is CHClNO, with an average mass of 193.671 Da and a monoisotopic mass of 193.086960 Da .Chemical Reactions Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis
“2-(1-Methylpiperidin-2-yl)acetic acid” is a powder that is stored at room temperature .Scientific Research Applications
Drug Development
2-(1-Methylpiperidin-2-yl)acetic acid is a piperidine derivative, which is a core structure in many pharmaceutical compounds. In drug development, this compound can be utilized as a building block for the synthesis of various pharmacologically active molecules. Its role in the development of new therapeutic agents is crucial due to its potential to interact with biological targets, such as receptors and enzymes .
Chemical Synthesis
In the realm of chemical synthesis, 2-(1-Methylpiperidin-2-yl)acetic acid serves as a versatile intermediate. It can undergo various chemical reactions, including cyclization, alkylation, and acylation, to yield a wide array of piperidine-based compounds. These synthetic transformations are fundamental in creating complex molecules for further research and industrial applications.
Pharmacological Research
This compound’s pharmacological significance lies in its piperidine structure, a common motif in medicinal chemistry. Research into its pharmacological applications has shown that it can be modified to produce compounds with diverse biological activities, such as analgesic, anticonvulsant, and anti-inflammatory properties .
Environmental Applications
While direct environmental applications of 2-(1-Methylpiperidin-2-yl)acetic acid are not extensively documented, its derivatives could potentially be explored for environmental remediation purposes. For instance, certain piperidine-based compounds have been studied for their ability to act as ligands in metal complexation, which could be useful in the removal of heavy metals from contaminated sites .
Material Science
In material science, piperidine derivatives, including 2-(1-Methylpiperidin-2-yl)acetic acid, can be used to synthesize novel organic compounds with potential applications in the development of new materials. These materials might possess unique properties such as conductivity, flexibility, or thermal stability, making them suitable for various technological advancements .
Analytical Chemistry
2-(1-Methylpiperidin-2-yl)acetic acid can be employed as a standard or reference compound in analytical chemistry. Its well-defined structure and properties make it suitable for use in calibrating instruments or validating analytical methods, which is essential for ensuring the accuracy and reliability of chemical analyses .
Mechanism of Action
Target of Action
This compound belongs to the class of piperidine derivatives, which are known to interact with a wide range of biological targets, including various receptors and enzymes
Mode of Action
Piperidine derivatives are generally known to interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . The exact mode of action would depend on the specific target and the chemical structure of the compound.
Biochemical Pathways
Piperidine derivatives can potentially influence a variety of biochemical pathways depending on their specific targets
Action Environment
The action, efficacy, and stability of 2-(1-Methylpiperidin-2-yl)acetic acid can be influenced by various environmental factors These factors could include pH, temperature, presence of other molecules, and the specific biological environment where the compound is active
Safety and Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
Piperidines, including “2-(1-Methylpiperidin-2-yl)acetic acid”, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This will likely continue to be a focus of research in the future .
properties
IUPAC Name |
2-(1-methylpiperidin-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-9-5-3-2-4-7(9)6-8(10)11/h7H,2-6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBQBRPEHILFLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390234 | |
Record name | (1-methylpiperidin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
107388-72-7 | |
Record name | (1-methylpiperidin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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